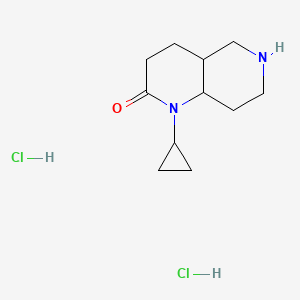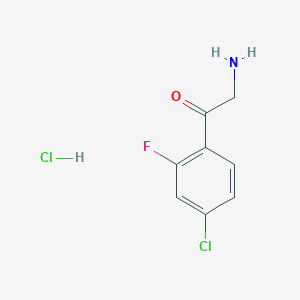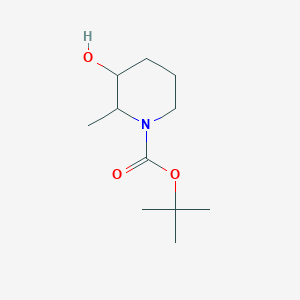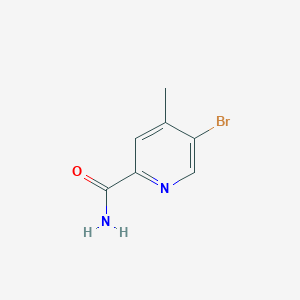
1-Cyclopropyl-decahydro-1,6-naphthyridin-2-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-decahydro-1,6-naphthyridin-2-one dihydrochloride (1-CPDH-2-one dihydrochloride) is a cyclopropyl-containing heterocyclic compound that has been studied extensively in the scientific literature. It has been used in a variety of laboratory experiments, including in the synthesis of other compounds and in studies of its biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-CPDH-2-one dihydrochloride.
Applications De Recherche Scientifique
Synthesis and Stereochemistry
- Stereoselective Synthesis: Trans-decahydro-1,6-naphthyridine derivatives, related to the compound , were synthesized using nucleophilic addition reactions, indicating potential methodologies for synthesizing similar compounds (Esipova et al., 2006).
Biomedical Applications
- Anti-HIV Activity: Some derivatives of trans-decahydro-1,6-naphthyridine have shown anti-HIV activity, suggesting a potential biomedical application for similar compounds (Esipova et al., 2006).
- Antiproliferative Activity: A derivative of 1,6-naphthyridin-2(1H)-one has displayed antiproliferative activity against breast cancer cell lines, indicating the potential utility of related compounds in cancer research (Guillon et al., 2017).
- Kinase Inhibition: Compounds incorporating the 1,6-naphthyridine motif have been studied as c-Met kinase inhibitors, which are relevant in cancer treatment (Wang et al., 2013).
- Anti-inflammatory and Antioxidant Efficacies: Functionalized 1,6-naphthyridines have shown significant anti-inflammatory and antioxidant activities, suggesting a scope for medical applications in these areas (Lavanya et al., 2015).
Chemical Synthesis Methods
- Microwave Irradiation Synthesis: A microwave-irradiated method for synthesizing N-substituted 2-amino-1,6-naphthyridine derivatives has been developed, indicating an efficient route for creating similar compounds (Han et al., 2010).
- Solvent-Free Synthesis: A solvent-free and catalyst-free method for synthesizing 1,6-naphthyridine derivatives has been reported, suggesting environmentally friendly approaches for the synthesis of related compounds (Hameed, 2015).
Propriétés
IUPAC Name |
1-cyclopropyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c14-11-4-1-8-7-12-6-5-10(8)13(11)9-2-3-9;;/h8-10,12H,1-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNVSNDXESEZBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3CCNCC3CCC2=O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-decahydro-1,6-naphthyridin-2-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B1376471.png)
![7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1376472.png)



![Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1376480.png)



